![molecular formula C20H37N7O13 B12579297 2-[(1S,2S,3R,5S,6R)-3-(diaminomethylideneamino)-4-[(2R,4R,5S)-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(hydroxyamino)-6-(hydroxymethyl)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine](/img/structure/B12579297.png)
2-[(1S,2S,3R,5S,6R)-3-(diaminomethylideneamino)-4-[(2R,4R,5S)-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(hydroxyamino)-6-(hydroxymethyl)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[(1S,2S,3R,5S,6R)-3-(diaminomethylideneamino)-4-[(2R,4R,5S)-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(hydroxyamino)-6-(hydroxymethyl)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine” is a complex organic molecule with multiple functional groups, including hydroxyl, amino, and formyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of glycosidic bonds. Typical reaction conditions might include the use of protecting groups such as acetals or silyl ethers, and reagents like glycosyl donors and acceptors.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize the number of steps. This may include the use of automated synthesizers and high-throughput screening methods to identify the most efficient conditions.
化学反応の分析
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of formyl groups would yield alcohols.
科学的研究の応用
This compound could have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of specific enzymes.
Medicine: As a candidate for drug development, particularly for diseases where modulation of specific pathways is beneficial.
Industry: As a precursor for the synthesis of specialized materials or chemicals.
作用機序
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it might inhibit an enzyme by binding to its active site, or it might activate a receptor by mimicking a natural ligand. The pathways involved would be specific to the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- **2-[(1S,2S,3R,5S,6R)-3-(diaminomethylideneamino)-4-[(2R,4R,5S)-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(hydroxyamino)-6-(hydroxymethyl)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine"
- **this compound"
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and stereochemistry, which can result in unique biological activities and chemical reactivity compared to other similar compounds.
特性
分子式 |
C20H37N7O13 |
|---|---|
分子量 |
583.5 g/mol |
IUPAC名 |
2-[(1S,2S,3R,5S,6R)-3-(diaminomethylideneamino)-4-[(2R,4R,5S)-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(hydroxyamino)-6-(hydroxymethyl)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine |
InChI |
InChI=1S/C20H37N7O13/c1-4-20(35,3-29)15(40-16-8(27-36)12(33)9(30)5(2-28)38-16)17(37-4)39-14-7(26-19(23)24)10(31)6(25-18(21)22)11(32)13(14)34/h3-17,27-28,30-36H,2H2,1H3,(H4,21,22,25)(H4,23,24,26)/t4-,5+,6-,7+,8+,9+,10-,11+,12+,13-,14?,15?,16+,17-,20+/m0/s1 |
InChIキー |
ULJQPCNFSMDBIW-GYWXCWGXSA-N |
異性体SMILES |
C[C@H]1[C@@](C([C@@H](O1)OC2[C@@H]([C@H]([C@@H]([C@H]([C@@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NO)(C=O)O |
正規SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NO)(C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



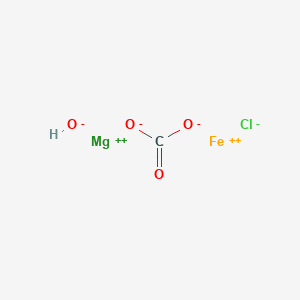
![1-Benzyl-3-hydroxy-1-azabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B12579235.png)
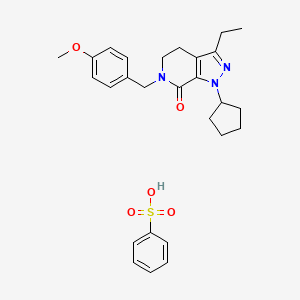
![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-3-methoxy-](/img/structure/B12579246.png)
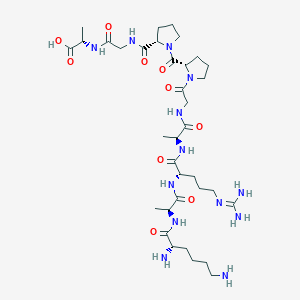

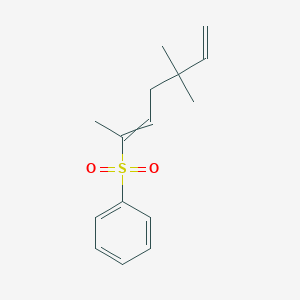
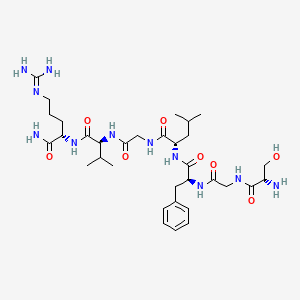
![1-Methoxy-4-[(4-phenylbutoxy)methyl]benzene](/img/structure/B12579276.png)
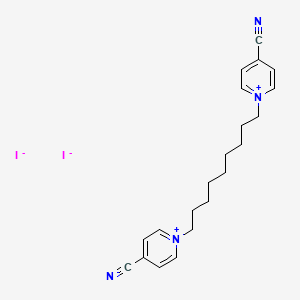
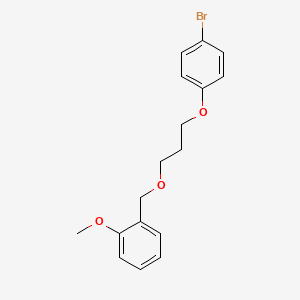
![5-[(Triphenylmethyl)sulfanyl]pent-4-enamide](/img/structure/B12579313.png)
![Silane, trimethyl[(3-phenylcyclohexyl)oxy]-](/img/structure/B12579317.png)
